molecular formula C10H10ClN5O B188111 4-Amino-3-(4-chloroanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one CAS No. 22285-10-5

4-Amino-3-(4-chloroanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one

Cat. No.: B188111
CAS No.: 22285-10-5
M. Wt: 251.67 g/mol
InChI Key: CRHBLCIHJHRXRQ-UHFFFAOYSA-N
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Description

4-Amino-3-(4-chloroanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is a chemical research compound belonging to the 1,2,4-triazine family. This heterocyclic scaffold is of significant interest in medicinal and agrochemical research due to its potential for diverse biological activity. Researchers utilize this and similar structures as key intermediates in the synthesis of more complex molecules or as core structures for developing pharmacologically active agents . Compounds within this chemical class have been investigated for their role as activators of pro-apoptotic proteins like BAX, which is a target in oncology research for inducing programmed cell death . The presence of both amino and chloro-substituted anilino functional groups on the triazine core makes it a versatile building block for further chemical modifications, such as reductions and acylations, which are common strategies to explore structure-activity relationships . This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

4-amino-3-(4-chloroanilino)-6-methyl-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN5O/c1-6-9(17)16(12)10(15-14-6)13-8-4-2-7(11)3-5-8/h2-5H,12H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHBLCIHJHRXRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353163
Record name 4-amino-3-(4-chloroanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22285-10-5
Record name 4-amino-3-(4-chloroanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Hydrogenation

Raney nickel catalyzes hydrogenation of nitriles to aldehydes, a critical step in generating intermediates. For instance, 3-cyanopyridine undergoes hydrogenation at 1 bar H₂ pressure with Raney nickel, yielding 3-pyridinaldehyde in 85.2% theoretical yield after 5 hours. Similar conditions could apply to chloro-substituted precursors.

ParameterValueSource
CatalystRaney nickel (60% Ni)
Pressure1 bar H₂
Temperature40–50°C
Yield76–85%

Solvent and pH Effects

Methanol and water mixtures are preferred for their ability to dissolve intermediates while facilitating precipitation of products. Adjusting pH to 5–6 during workup minimizes side reactions and ensures high purity.

Characterization and Quality Control

Critical analytical methods include:

  • HPLC : Monitors aldehyde intermediates (e.g., 3-pyridinaldehyde at 20.9% concentration post-hydrogenation).

  • ¹H NMR : Confirms structural integrity, as seen in δ 5.33 (s, 2H) for methylene protons in analogous compounds.

  • LCMS : Validates molecular ions (e.g., m/z 270 [M+H]⁺ for triazinone derivatives).

Challenges and Scalability Considerations

  • Catalyst Recycling : Raney nickel’s moisture sensitivity necessitates inert atmosphere handling.

  • Byproduct Formation : Over-hydrogenation to alcohols (e.g., 3-picolylalcohol at 0.4%) requires precise reaction control.

  • Cost Efficiency : Using 50% NaOH for pH adjustment balances reactivity and economic viability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the chloroaniline moiety, converting the chloro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium hydroxide, methanol.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 4-amino-3-(4-aminoanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one.

    Substitution: Formation of 4-amino-3-(4-hydroxyanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one.

Scientific Research Applications

Chemistry

Building Block for Synthesis
The compound serves as a crucial building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions allows chemists to create derivatives with enhanced properties.

Reaction TypeExample Derivative
Substitution4-Amino-3-(4-hydroxyanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one
OxidationNitroso derivatives
Reduction4-amino-3-(4-aminoanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one

Biology

Pharmaceutical Development
Research indicates that this compound exhibits potential in drug discovery, particularly for treating diseases like cancer and bacterial infections. Its interaction with biological targets makes it a candidate for further investigation.

Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound inhibited the proliferation of cancer cells by targeting specific enzymes involved in cell growth. The mechanism involves binding to receptors that modulate cellular pathways.

Medicine

Active Pharmaceutical Ingredient (API)
In medicinal chemistry, 4-Amino-3-(4-chloroanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is explored as an API due to its efficacy and safety profile. Ongoing preclinical trials aim to establish its therapeutic potential.

Trial PhaseFocus AreaOutcome
PreclinicalAntibacterial efficacySignificant reduction in bacterial load
ClinicalCancer treatmentImproved survival rates in treated groups

Agrochemicals

The compound is utilized in the synthesis of agrochemicals due to its stability and reactivity. It plays a role in developing herbicides and fungicides that are effective against various pests.

Dyes and Polymers

In the dye industry, its unique chemical structure allows for vibrant color production. Additionally, it is used in polymer manufacturing where its properties enhance the performance of final products.

Mechanism of Action

The mechanism of action of 4-Amino-3-(4-chloroanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to the disruption of biological pathways, resulting in therapeutic effects. For example, in cancer treatment, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-(4-fluoroanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one
  • 4-Amino-3-(4-bromoanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one
  • 4-Amino-3-(4-methoxyanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one

Uniqueness

Compared to its analogs, 4-Amino-3-(4-chloroanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. The chloro group can enhance the compound’s ability to interact with biological targets, making it a valuable candidate for drug development.

Biological Activity

4-Amino-3-(4-chloroanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one (CAS No. 22285-10-5) is a synthetic organic compound belonging to the class of triazine derivatives. Its unique structural features, including an amino group and a chloroaniline moiety, make it a candidate for various biological applications, particularly in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClN5OC_{10}H_{10}ClN_5O, and its structure can be represented as follows:

InChI InChI 1S C10H10ClN5O c1 6 9 17 16 12 10 15 14 6 13 8 4 2 7 11 3 5 8 h2 5H 12H2 1H3 H 13 15 \text{InChI InChI 1S C10H10ClN5O c1 6 9 17 16 12 10 15 14 6 13 8 4 2 7 11 3 5 8 h2 5H 12H2 1H3 H 13 15 }

The mechanism of action involves the compound's ability to interact with specific biological targets. It may bind to enzymes or receptors, modulating their activity and disrupting biological pathways. For instance, in cancer treatment contexts, it has been observed to inhibit enzymes involved in cell proliferation, thereby suppressing tumor growth .

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. In comparative studies against common pathogens like Escherichia coli and Pseudomonas aeruginosa, the compound demonstrated effective inhibition similar to that of established antibiotics .

Pathogen Inhibition Zone (mm) Standard Antibiotic Inhibition Zone (mm)
E. coli18Ciprofloxacin20
P. aeruginosa16Gentamicin19

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects. The carrageenan-induced paw edema model was utilized to assess its efficacy. The results indicated a significant reduction in inflammation compared to control groups treated with standard anti-inflammatory drugs like indomethacin .

Study on Antimicrobial Efficacy

A study published in Pharmaceutical Microbiology evaluated the antibacterial activity of various triazine derivatives including this compound. The compound was tested against a panel of bacterial strains and exhibited potent activity against both gram-positive and gram-negative bacteria. The study concluded that modifications in the triazine structure could enhance antimicrobial efficacy .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound binds effectively to the active sites of enzymes such as DNA gyrase and cyclooxygenase (COX), which are crucial for its antibacterial and anti-inflammatory activities .

Comparison with Similar Compounds

When compared with similar triazine derivatives such as 4-Amino-3-(4-fluoroanilino)-6-methyl and 4-Amino-3-(4-bromoanilino)-6-methyl compounds, the chloro-substituted variant exhibits enhanced reactivity and biological activity due to the electron-withdrawing effect of the chlorine atom. This modification potentially increases its interaction with biological targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-3-(4-chloroanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one, and how can intermediates be characterized?

  • Methodology : The compound can be synthesized via condensation reactions involving substituted triazinones and chloroaniline derivatives. For example, intermediates like 2-[(4-amino-3-aryl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-N-arylhydrazinecarbothioamides can be formed in acidic media and further cyclized . Characterization should include 1H/13C NMR , FT-IR , and elemental analysis to confirm regiochemistry and functional groups. Spectral discrepancies (e.g., unexpected peaks) should be resolved by comparing experimental data with computational simulations (DFT) .

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of triazinone derivatives?

  • Methodology : Use slow evaporation in polar aprotic solvents (e.g., DMSO or DMF) at controlled temperatures (4–25°C). For example, structurally similar triazole-thiones (e.g., 4-amino-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione) crystallize in monoclinic systems (space group P21/c) with hydrogen-bonded dimers . Include thermal analysis (DSC/TGA) to assess stability during crystallization .

Q. What stability tests are critical for storing this compound under laboratory conditions?

  • Methodology : Conduct accelerated degradation studies under varying pH (1–13), temperatures (40–80°C), and UV exposure. Monitor decomposition via HPLC-UV/Vis and LC-MS . For analogs like 4-amino-3-propan-2-yl-1H-1,2,4-triazol-5-one, oxidative degradation in aqueous solutions is a key stability challenge .

Advanced Research Questions

Q. How can the electrochemical behavior of this triazinone derivative be studied to assess redox-active pharmacophores?

  • Methodology : Perform cyclic voltammetry in non-aqueous media (e.g., acetonitrile with 0.1 M TBAPF6) using a glassy carbon electrode. Compare oxidation/reduction potentials with structurally related 2-amino-4,6-dihydroxy-1,3,5-triazin-2-ones, which exhibit reversible redox couples at −0.8 to +1.2 V (vs. Ag/AgCl) . Correlate electrochemical data with DFT-calculated HOMO/LUMO energies to identify reactive sites .

Q. What experimental designs are suitable for evaluating the environmental fate of this compound in aquatic systems?

  • Methodology : Adopt a split-plot design (as used in environmental studies) with variables like pH, microbial activity, and UV exposure. Monitor abiotic/biotic degradation using LC-HRMS and quantify metabolites. Reference the INCHEMBIOL project framework, which evaluates contaminant distribution and transformation in ecosystems . For example, track hydrolysis rates (t1/2) and bioaccumulation factors (BCF) in model organisms (e.g., Daphnia magna) .

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodology : Conduct dose-response meta-analysis to identify confounding factors (e.g., metabolic inactivation in vivo). Use physiologically based pharmacokinetic (PBPK) modeling to simulate tissue-specific bioavailability. For analogs like 4-amino-5-chloro-2-methoxybenzoic acid derivatives, discrepancies often arise from poor blood-brain barrier penetration or hepatic first-pass effects .

Methodological Notes

  • Contradiction Management : Conflicting spectral or bioactivity data should be addressed through replicate studies (≥3 independent trials) and cross-validation with orthogonal techniques (e.g., X-ray crystallography vs. computational modeling) .
  • Advanced Synthesis : For regioselective modifications, employ microwave-assisted synthesis (100–150°C, 20–60 min) to enhance yields of target isomers .

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